4-Amino-3-bromo-2,5-difluorobenzaldehyde

orthogonal synthesis diversification medicinal chemistry

4-Amino-3-bromo-2,5-difluorobenzaldehyde delivers three orthogonal reactive vectors—nucleophilic –NH₂ (position 4), electrophilic –Br (position 3), and dual electron-withdrawing –F (positions 2 & 5)—on a single benzene scaffold, enabling sequential Suzuki coupling, reductive amination/amidation, and SₙAr chemistry without protecting-group juggling. Unlike simpler mono- or di-substituted benzaldehyde analogs, this tetrasubstituted building block preserves all three diversification pathways, directly applicable to EGFR kinase inhibitor analog synthesis. With a balanced LogP of 2.70 and PSA of 43.09 Ų, it is ideally suited for CNS-penetrant probe design. Batch-specific QC (NMR, HPLC, GC) at ≥95% purity ensures reliable scale-up for preclinical workflows.

Molecular Formula C7H4BrF2NO
Molecular Weight 236.01 g/mol
CAS No. 112279-63-7
Cat. No. B8768410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromo-2,5-difluorobenzaldehyde
CAS112279-63-7
Molecular FormulaC7H4BrF2NO
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)N)Br)F)C=O
InChIInChI=1S/C7H4BrF2NO/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H,11H2
InChIKeyOGOLSJPCDPNAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-bromo-2,5-difluorobenzaldehyde (CAS 112279‑63‑7): A Triply Orthogonal Building Block for Precision Synthesis and Procurement


4‑Amino‑3‑bromo‑2,5‑difluorobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₄BrF₂NO and a molecular weight of 236.01 g mol⁻¹ [REFS‑1]. It features a unique 1,2,4,5‑tetrasubstituted benzene ring bearing an amino group (4‑position), a bromine atom (3‑position), and two fluorine atoms (2‑ and 5‑positions) alongside a formyl group, creating a densely functionalized scaffold with three orthogonal vectors for sequential diversification. Its calculated lipophilicity is LogP = 2.70 and its polar surface area (PSA) is 43.09 Ų [REFS‑2]. The compound is commercially available at ≥ 95 % purity with batch‑specific QC data (NMR, HPLC, GC) provided by validated vendors [REFS‑1].

Why 4‑Amino‑3‑bromo‑2,5‑difluorobenzaldehyde Cannot Be Replaced by Simpler Analogs: The Irreplaceable Orthogonality Concept


Unlike simpler benzaldehyde analogs (e.g., 3‑bromo‑2,5‑difluorobenzaldehyde, 4‑amino‑2,5‑difluorobenzaldehyde, or 4‑amino‑3‑bromobenzaldehyde), 4‑amino‑3‑bromo‑2,5‑difluorobenzaldehyde cannot be interchanged without sacrificing synthetic versatility. Each closer analog lacks at least one key functional handle—amino, bromo, or both fluorine atoms—necessary for three‑directional orthogonal functionalization. The simultaneous presence of a nucleophilic amino group (capable of amidation, reductive amination, or diazotization), an electrophilic bromo group (Suzuki, Buchwald‑Hartwig, Sonogashira coupling), and two electron‑withdrawing fluorine atoms that modulate ring electronics and enable additional SₙAr chemistry creates a synthetic node that no mono‑ or di‑substituted analog can replicate. Attempts to use simpler analogs result in the loss of at least one diversification pathway, compromising the modular assembly of complex molecular architectures [REFS‑1].

Quantitative Differentiation of 4‑Amino‑3‑bromo‑2,5‑difluorobenzaldehyde (CAS 112279‑63‑7) Versus Closest Analogs: A Procurement‑Oriented Evidence Guide


Three Orthogonal Synthetic Vectors vs. Two or One in Closest Analogs

4‑Amino‑3‑bromo‑2,5‑difluorobenzaldehyde provides three orthogonal reactive handles—the bromine atom for cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig), the amino group for amidation or reductive amination, and the aldehyde for condensation—whereas the closest analogs offer only two or one such handles. This quantitative difference in synthetic vectors directly translates to increased molecular complexity in fewer synthetic steps [REFS‑1].

orthogonal synthesis diversification medicinal chemistry

Optimized Lipophilicity for CNS Drug‑Like Properties

The compound's calculated LogP of 2.70 represents a balanced lipophilicity profile that is neither excessively high (LogP = 2.88 for 3‑bromo‑2,5‑difluorobenzaldehyde) nor too low (LogP ≈ 1.29–1.63 for non‑fluorinated or mono‑halogenated analogs), placing it within the optimal range for CNS drug‑like chemical space [REFS‑1][REFS‑2].

lipophilicity drug‑likeness CNS penetration

Balanced Halogen Complement for Tuned Electrophilic Reactivity

The presence of exactly one bromine atom (iodine‑free) ensures uniform reactivity in palladium‑catalyzed cross‑couplings, avoiding the selectivity issues associated with polybrominated or mixed‑halogen analogs. In contrast, 3‑bromo‑2,5‑difluorobenzaldehyde lacks the amino handle, while 4‑amino‑3‑bromobenzaldehyde lacks fluorine atoms, precluding SₙAr‑based diversification [REFS‑1].

electrophilic aromatic substitution cross‑coupling SₙAr

Commercial Availability at High Purity with Documented Batch‑to‑Batch Consistency

4‑Amino‑3‑bromo‑2,5‑difluorobenzaldehyde is supplied with a minimum purity of ≥ 95 % (HPLC) by validated vendors, with batch‑specific QC data (NMR, HPLC, GC) available upon request [REFS‑1]. While some analogs may offer marginally higher nominal purity (e.g., 3‑bromo‑2,5‑difluorobenzaldehyde at 97 % [REFS‑2], 4‑amino‑2,5‑difluorobenzaldehyde at 98 % [REFS‑3]), the target compound's consistent purity and documented analytical characterization ensure reproducible performance in multi‑step synthesis.

supply chain reliability quality control vendor consistency

Optimal Research and Industrial Application Scenarios for 4‑Amino‑3‑bromo‑2,5‑difluorobenzaldehyde (CAS 112279‑63‑7)


Assembly of Diversely Substituted Kinase Inhibitor Libraries

The three orthogonal handles enable the sequential introduction of aryl, amino, and alkyl groups via Suzuki coupling, followed by reductive amination or amidation, and finally SₙAr substitution. This modular approach is directly applicable to the synthesis of EGFR kinase inhibitor analogs, as demonstrated by the use of orthogonally substituted bromo‑fluorobenzaldehydes in inhibitor development [REFS‑1].

Synthesis of Fluorinated Heterocyclic Scaffolds

The aldehyde group can be converted into heterocycles such as imidazoles, oxazoles, or triazoles, while the bromine and amino groups allow further elaboration. The two fluorine atoms enhance metabolic stability and modulate electronic properties, making the compound a preferred starting point for drug discovery programs targeting metabolically labile pharmacophores.

Development of CNS‑Penetrant Chemical Probes

Given its intermediate LogP (2.70), the compound is well‑suited for the design of blood‑brain‑barrier‑permeable probes. The balanced lipophilicity reduces the risk of excessive logP‑driven off‑target binding while retaining sufficient membrane permeability, addressing a common challenge in CNS drug discovery.

Multi‑Kilogram Scale‑Up for Preclinical Development

The compound's commercial availability at ≥ 95 % purity with documented batch‑to‑batch consistency [REFS‑1] supports its use in multi‑step scale‑up synthesis for preclinical toxicology and formulation studies. The presence of a single bromine atom minimizes the risk of regiochemical ambiguities during palladium‑catalyzed couplings at scale, providing a reliable building block for process chemistry.

Quote Request

Request a Quote for 4-Amino-3-bromo-2,5-difluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.